molecular formula C7H9N3O2 B2429886 5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one CAS No. 2416243-64-4

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

Cat. No. B2429886
CAS RN: 2416243-64-4
M. Wt: 167.168
InChI Key: KWGCVXLAKWLZTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazo[1,5-a]pyridine, a related compound, has been a subject of intense research for numerous decades. A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The synthesis of imidazo[1,5-a]pyridine involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

Photochemical Transformation in Synthesis

An unexpected photochemical transformation of imidazole derivatives, including those containing the 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one moiety, was discovered. This led to the synthesis of novel imidazo[1,5-a]pyridine-5,8-dione derivatives, expanding the potential for creating new compounds in this chemical class (Melekhina et al., 2019).

Synthesis of Heterocyclic Amplifiers

Research on 1H-imidazo[4,5-b]pyrazines, synthesized from similar components, has been explored for their chemical reactivity and potential applications. These studies contribute to the broader understanding of pyrazine derivatives, including 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Barlin & Ireland, 1984).

Novel Synthetic Approaches

A novel route for synthesizing highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones was developed, highlighting the versatility of this compound in creating diverse and structurally complex molecules (Gopalsamy & Shi, 2003).

Development of TARP γ-8 Selective AMPAR Negative Modulators

Imidazo[1,2-a]pyrazines were identified as selective negative modulators of AMPARs associated with transmembrane AMPAR regulatory protein γ-8. This discovery indicates the potential therapeutic applications of 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one and its derivatives in neurological conditions (Savall et al., 2018).

C-5 Arylated Imidazo[1,5-a]pyrazines Synthesis

A study on the synthesis of 5-aryl imidazo[1,5-a]pyrazines via palladium-catalyzed coupling revealed new possibilities for the chemical modification and enhancement of compounds like 5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one (Wang et al., 2008).

Safety and Hazards

The safety and hazards associated with “5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one” are not explicitly mentioned in the available resources .

properties

IUPAC Name

5-hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-6-7(12)8-2-5(11)10(6)3-9-4/h3,5,11H,2H2,1H3,(H,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGCVXLAKWLZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NCC(N2C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one

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